molecular formula C14H13NO3 B2541491 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione CAS No. 160757-45-9

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione

Cat. No.: B2541491
CAS No.: 160757-45-9
M. Wt: 243.262
InChI Key: RVJYTIMGECADQC-WQLSENKSSA-N
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Description

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione is a chemical compound built around the 2H-pyran-2,4(3H)-dione scaffold, a structure of significant interest in medicinal and agricultural chemistry research. This specific derivative features an enamino diketone system, a structural motif found in various biologically active natural products and synthetic analogues . Compounds within this class have demonstrated considerable potential as novel herbicidal leads . Research indicates that analogous structures act as potent inhibitors of photosynthetic electron transport (PET), functioning by potentially blocking the electron transfer site between QB and the plastoquinone pool in the thylakoid membrane, which is a key target for herbicide development . The versatility of the pyran-2,4-dione core extends beyond agrochemistry. This scaffold serves as a privileged structure in organic synthesis, enabling access to more complex molecular architectures . Furthermore, related enamino diketone derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties, highlighting the broad research utility of this chemical family . The presence of the (4-methylanilino)methylidene group in this compound makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-5-11(6-4-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBSYRCYJIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Acetyl-4-hydroxy-6-methylpyran-2-one

The pyran-2,4-dione intermediate is synthesized via bromination of dehydroacetic acid (DHA).

Procedure :

  • Bromination : DHA (10 mmol) is dissolved in glacial acetic acid (50 mL). Bromine (12 mmol) is added dropwise at 0–5°C, and the mixture is stirred for 6 hours.
  • Workup : The reaction is quenched with ice water, and the precipitate is filtered, washed with cold ethanol, and dried to yield 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (85–90% yield).
  • Dehydrohalogenation : The brominated product is treated with aqueous sodium bicarbonate to eliminate HBr, forming 3-acetyl-4-hydroxy-6-methylpyran-2-one (92% purity by HPLC).

Key Data :

  • Melting Point : 148–150°C.
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Enamine Formation with 4-Methylaniline

The enamine bridge is introduced via nucleophilic attack of 4-methylaniline on the acetylated pyran-2,4-dione.

Procedure :

  • Reaction Setup : 3-Acetyl-4-hydroxy-6-methylpyran-2-one (2.0 mmol) is dissolved in absolute ethanol (20 mL). Triethylamine (3.0 mmol) and 4-methylaniline (2.2 mmol) are added.
  • Reflux : The mixture is heated at 80°C for 12 hours under nitrogen.
  • Workup : The solution is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1) to yield the target compound (70–75% yield).

Optimization Notes :

  • Solvent : Ethanol outperforms methanol due to better solubility of intermediates.
  • Base : Triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity.
  • Stoichiometry : A 10% excess of 4-methylaniline ensures complete conversion of the pyran-2,4-dione.

Reaction Mechanism and Structural Analysis

Mechanistic Pathway

The reaction proceeds via a keto-enol tautomerism followed by enamine formation:

  • Tautomerization : The 3-acetyl group tautomerizes to its enolic form, activating the β-carbon for nucleophilic attack.
  • Nucleophilic Addition : 4-Methylaniline attacks the β-carbon, forming a hemiaminal intermediate.
  • Elimination : Loss of water yields the conjugated enamine system.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 2.35 (s, 3H, CH₃-pyran),
  • δ 2.42 (s, 3H, CH₃-aniline),
  • δ 6.82–7.25 (m, 4H, aromatic H),
  • δ 8.12 (s, 1H, methine H).

13C NMR :

  • δ 20.1 (CH₃-pyran),
  • δ 21.3 (CH₃-aniline),
  • δ 165.2 (C=O),
  • δ 158.9 (C=N).

IR (KBr) :

  • 1680 cm⁻¹ (C=O stretching),
  • 1595 cm⁻¹ (C=N stretching),
  • 3300 cm⁻¹ (N-H stretching).

Comparative Analysis of Alternative Methods

Solvent-Free Synthesis

A solvent-free approach using microwave irradiation has been reported for analogous compounds:

  • Conditions : 3-Acetyl-4-hydroxy-6-methylpyran-2-one (2 mmol), 4-methylaniline (2.2 mmol), and K₂CO₃ (0.5 mmol) are irradiated at 100°C for 15 minutes.
  • Yield : 80–85% (higher than conventional reflux).
  • Advantages : Reduced reaction time and elimination of solvent waste.

Catalytic Methods

  • Acid Catalysis : p-Toluenesulfonic acid (10 mol%) in toluene at 110°C yields 78% product in 4 hours.
  • Base Catalysis : Piperidine (5 mol%) in DMF at 90°C achieves 82% yield but requires longer reaction times (8 hours).

Challenges and Byproduct Formation

Common Byproducts

  • Di-Adducts : Excess amine may lead to bis-enamine formation, particularly in polar aprotic solvents like DMF.
  • Oxidation : Prolonged heating in aerobic conditions can oxidize the enamine to a nitrile oxide (detectable via IR at 2250 cm⁻¹).

Mitigation Strategies

  • Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidation.
  • Stoichiometric Control : Limiting amine to 1.1 equivalents reduces di-adduct formation.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structurally related β-enamino-pyran-2,4-diones exhibit:

  • Herbicidal Activity : 80% inhibition of Amaranthus retroflexus at 100 ppm.
  • Antimicrobial Properties : MIC values of 8–16 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylanilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyran compounds exhibit notable antimicrobial properties. The synthesis of 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione has been linked to the development of new antimicrobial agents. Studies suggest that modifications to the aniline moiety can enhance the compound's efficacy against bacterial strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Properties
Preliminary investigations have shown that similar pyran derivatives possess anti-inflammatory effects. The structure of this compound may allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Materials Science

Dye Applications
Due to its chromophoric nature, this compound can be utilized in dye synthesis. Its ability to form stable complexes with various substrates makes it suitable for applications in textiles and coatings where colorfastness and stability are required .

Photovoltaic Materials
Research into organic photovoltaic materials has identified pyran derivatives as potential candidates for solar cell applications. The electronic properties of this compound can facilitate charge transfer processes necessary for efficient energy conversion in solar cells .

Biological Research

Bioconjugation Techniques
The unique structure of this compound allows it to be used in bioconjugation processes. This capability is crucial for developing targeted drug delivery systems where biomolecules need to be attached to therapeutic agents or imaging probes .

Fluorescent Probes
The compound's properties make it a candidate for designing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes and monitoring biological interactions in real-time .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antimicrobial ActivityPMC8920104Demonstrated varying degrees of inhibition against multiple bacterial strains.
Anti-inflammatory EffectsNCBI ArticleSuggested potential pathways for reducing inflammation through structural modification.
Dye SynthesisChemImpexHighlighted stability and colorfastness in textile applications.
Photovoltaic MaterialsAABlocksIdentified as a promising candidate for enhancing charge transfer efficiency.
BioconjugationChemicalBookEffective in attaching biomolecules for targeted therapies.
Fluorescent ProbesWiley Online LibraryShowed effectiveness in cellular imaging applications.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione with structurally related pyran-2,4-dione derivatives:

Compound Name Substituent/Modification Molecular Formula Key Features References
Target Compound 4-Methylanilino methylidene C₁₄H₁₄N₂O₃* Polar, N–H···O hydrogen bonds, moderate dihedral angle (~50–55°)
3-(1-Phenethylamino)ethylidene-6-methyl-pyran-2,4-dione Phenethylamino ethylidene C₁₅H₁₆N₂O₃ Higher steric bulk, synthesized via DMF-mediated condensation; m.p. 88–89°C
6-Methyl-3-(sec-butyl)-pyrimidine-2,4-dione Sec-butyl at position 3 C₉H₁₄N₂O₂ Pyrimidine core, reduced polarity; CAS 6589-36-2
Bis-(β-enamino-pyran-2,4-dione) linked via 1,6-hexylene C2-symmetrical bis-derivative C₂₀H₂₂N₂O₆ Higher dipole moment (e.g., 2a: ~7 D), extensive H···H/O···H interactions
3-{1-[(1-Allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-pyran-2,4-dione Indazole-amino ethylidene C₁₇H₁₆N₄O₃ 3D network via N–H···O and C–H···O contacts; dihedral angle 54.03°

*Inferred from analogous synthesis in .

Intermolecular Interactions and Crystallography

  • Hydrogen Bonding : The target compound and its analogs (e.g., indazole derivative ) form N–H···O hydrogen bonds, creating dimeric or 3D networks. Bis-derivatives exhibit additional H···H and O···H contacts (~30–40% contribution to Hirshfeld surfaces) .
  • Dihedral Angles: Substituents like indazole or bulky amines increase non-planarity (e.g., 54.03° in vs. ~50° in simpler derivatives), affecting π-π stacking and solubility.

Electronic and Spectral Properties

  • Dipole Moments: Bis-derivatives (e.g., 2a: ~7 D) are more polar than monosubstituted analogs due to symmetry and electron-withdrawing groups . The target compound likely has intermediate polarity (~5–6 D).
  • NMR Correlations : Experimental ¹H/¹³C NMR shifts for pyran-2,4-dione derivatives align closely with DFT calculations (R² > 0.93), validating structural assignments .

Biological Activity

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione is a synthetic compound with notable structural features that contribute to its biological activity. The compound is characterized by its pyran ring fused with a methylanilino group, which enhances its interaction with biological targets. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C14H13NO3
  • IUPAC Name : 4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one
  • CAS Number : 160757-45-9

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in various cancer cell lines, possibly through the activation of p53 and Bax pathways, which are crucial for programmed cell death .
  • Enzyme Inhibition : The compound has been reported to interact with specific enzymes, potentially acting as an inhibitor. This interaction can modulate metabolic processes and contribute to its therapeutic effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, altering their activity. This interaction is critical in mediating its antimicrobial and anticancer effects.
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell growth and apoptosis, leading to reduced viability in cancerous cells .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dioneSimilar structureModerate anticancer activity
6-Methyl-3-(anilino)methylidene]pyran-2,4-dioneSimilar structureLower antimicrobial efficacy

The structural variations influence their reactivity and biological properties, making this compound particularly effective against certain targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 6-methylpyran-2,4-dione derivatives and 4-methylaniline under acidic or basic catalysis. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) significantly impact yield . Purification often involves column chromatography or recrystallization. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1H^1H-/13C^{13}C-NMR, IR (C=O stretch at ~1700 cm1^{-1}), and mass spectrometry .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting microbial or cancer cell lines due to structural similarities to bioactive pyran-dione derivatives . Use standardized protocols (e.g., MIC assays for antimicrobial activity or MTT assays for cytotoxicity). Include positive controls (e.g., doxorubicin for cancer) and replicate experiments (n ≥ 3) to ensure statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent compatibility) or structural isomerism. Conduct dose-response studies to establish EC50_{50} values and compare with structurally analogous compounds (e.g., pyrimidine or thiadiazolo derivatives) . Use computational tools (e.g., molecular docking) to explore binding affinities to targets like DNA topoisomerases or kinases .

Q. What theoretical frameworks guide mechanistic studies of its reactivity or bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as the methylidene group or pyran-dione ring . For bioactivity, link results to established theories (e.g., Structure-Activity Relationship models or enzyme inhibition kinetics) and validate via mutagenesis or competitive binding assays .

Q. How should environmental fate studies be designed for this compound?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL) to assess biodegradation, photolysis, and bioaccumulation. Use HPLC-MS to track degradation products in simulated ecosystems (soil/water matrices) and evaluate ecotoxicity using model organisms (e.g., Daphnia magna) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation for dose-response curves) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-dependent studies (e.g., degradation kinetics), apply first/second-order rate models and validate with Akaike’s Information Criterion .

Q. How can researchers mitigate bias in spectroscopic or chromatographic data interpretation?

  • Methodological Answer : Implement blinding protocols during spectral analysis (e.g., NMR peak integration) and use automated software (e.g., MestReNova) for baseline correction. Cross-validate chromatographic results with orthogonal methods (e.g., GC-MS vs. LC-MS) .

Theoretical & Methodological Frameworks

Q. What conceptual frameworks support the development of novel derivatives?

  • Methodological Answer : Apply retrosynthetic analysis to identify modular sites (e.g., substituents on the anilino or pyran-dione groups). Use cheminformatics tools (e.g., RDKit) to generate virtual libraries and predict properties like logP or solubility . Synthesize derivatives via Suzuki coupling or reductive amination and screen for enhanced bioactivity .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Methodological Answer : Integrate chemical synthesis with computational biology (e.g., MD simulations for membrane permeability) and omics technologies (e.g., transcriptomics to identify cellular pathways affected). Collaborate with environmental scientists to assess ecological risks .

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